molecular formula C11H14BrN B15261921 N-[1-(2-bromophenyl)ethyl]cyclopropanamine

N-[1-(2-bromophenyl)ethyl]cyclopropanamine

Cat. No.: B15261921
M. Wt: 240.14 g/mol
InChI Key: FUMGYTPRNRONPX-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C₁₁H₁₄BrN It is a cyclopropane derivative with a bromophenyl group attached to an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

N-[1-(2-bromophenyl)ethyl]cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-bromophenyl)ethyl]cyclopropanamine
  • N-[1-(4-bromophenyl)ethyl]cyclopropanamine
  • N-[1-(2-chlorophenyl)ethyl]cyclopropanamine

Uniqueness

N-[1-(2-bromophenyl)ethyl]cyclopropanamine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14BrN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

FUMGYTPRNRONPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC2CC2

Origin of Product

United States

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